3-Chlorophenyl Methyl Sulfone

Description

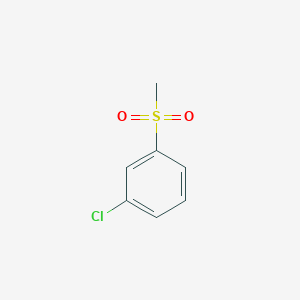

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-methylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPZAUWSFKCBNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296374 | |

| Record name | 1-Chloro-3-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21383-00-6 | |

| Record name | 1-Chloro-3-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21383-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorophenyl Methyl Sulfone

Prepared by a Senior Application Scientist

Introduction: Situating 3-Chlorophenyl Methyl Sulfone in the Drug Discovery Landscape

To the experienced researcher, the structure of this compound (CAS Number: 21383-00-6) is immediately evocative. It is a member of the aryl sulfone class, a scaffold that is increasingly recognized for its utility in medicinal chemistry. The methyl sulfone group is not merely a passive substituent; it is a versatile functional group that can significantly influence a molecule's physicochemical properties, such as solubility and metabolic stability, making it a valuable tool in drug design.[1] The presence of the chlorine atom on the phenyl ring, specifically at the meta position, further refines the electronic and steric profile of the molecule, offering a distinct building block for the synthesis of novel chemical entities.

This guide provides a comprehensive technical overview of this compound, intended for professionals in drug development and chemical research. We will delve into its chemical and physical properties, explore a robust and practical synthetic route, and, by examining related compounds, hypothesize its potential biological activities and applications. This document is designed to be a practical resource, providing not just data, but also the scientific rationale behind the experimental methodologies.

Physicochemical and Structural Characteristics

| Property | Value / Information | Source / Notes |

| CAS Number | 21383-00-6 | [2] |

| Molecular Formula | C₇H₇ClO₂S | [2] |

| Molecular Weight | 190.65 g/mol | [2] |

| Appearance | White to light yellow crystalline powder (inferred) | Based on the appearance of the 4-chloro isomer.[3] |

| Melting Point | Not explicitly reported. The 4-chloro isomer melts at 90-98 °C. | [3] |

| Purity | Commercially available with ≥98% purity. | [2] |

The structural features of this compound—a polar sulfone group and a nonpolar chlorophenyl ring—suggest that it will exhibit moderate solubility in a range of organic solvents.

Synthesis and Mechanistic Considerations

A more direct and potentially higher-yielding approach, which we will detail here, involves the reaction of a Grignard reagent with sulfur dioxide, followed by methylation. This method avoids the use of potentially hazardous diazonium intermediates.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound via a Grignard reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a validated, general procedure for the synthesis of aryl methyl sulfones, adapted for the specific target molecule.

Materials:

-

3-Bromochlorobenzene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Sulfur dioxide (gas or condensed)

-

Dimethyl sulfate

-

Diethyl ether

-

Saturated aqueous ammonium chloride

-

Saturated aqueous sodium bicarbonate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate

-

Ethanol (for recrystallization)

Instrumentation:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Dry ice/acetone bath

-

Rotary evaporator

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 3-bromochlorobenzene (1.0 equivalent) in anhydrous THF via the dropping funnel. The reaction is exothermic and should initiate spontaneously. If not, gentle warming may be required.

-

Once the reaction has started, add the remaining 3-bromochlorobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Sulfinylation:

-

Cool the Grignard solution in a dry ice/acetone bath to -78 °C.

-

Slowly bubble sulfur dioxide gas through the solution or add condensed sulfur dioxide dropwise. The reaction is highly exothermic; maintain the temperature below -60 °C.

-

Continue the addition until the reaction is complete (as determined by TLC analysis of a quenched aliquot).

-

Allow the mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride.

-

-

Methylation:

-

To the crude sulfinate solution, add dimethyl sulfate (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture vigorously for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

-

Work-up and Purification:

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

-

The crude product can be purified by recrystallization from hot ethanol to yield this compound as a crystalline solid.[4]

-

Self-Validation: The purity of the final product should be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and recorded.

Potential Biological Activity and Mechanism of Action: An Inferential Analysis

There is a lack of direct studies on the biological activity of this compound. However, based on robust evidence from closely related analogs, we can formulate a strong hypothesis regarding its potential biological effects.

Induction of Drug-Metabolizing Enzymes

Research on di- and trichlorophenyl methyl sulfones has shown that these compounds can act as inducers of hepatic microsomal drug-metabolizing enzymes, such as cytochrome P450s.[5] This induction is often mediated by nuclear receptors like the aryl hydrocarbon receptor (AhR) or the constitutive androstane receptor (CAR). The induction of these enzymes can have significant implications in drug development, as it can alter the metabolism and clearance of co-administered drugs.

Given these findings, it is highly plausible that this compound also possesses the ability to modulate the expression of drug-metabolizing enzymes. This makes it a potentially interesting tool compound for studying drug-drug interactions and xenobiotic metabolism.

Sources

An In-depth Technical Guide to the Solubility of 3-Chlorophenyl Methyl Sulfone in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Critical Role of Solubility in Scientific Advancement

In the realms of pharmaceutical development, agrochemical formulation, and material science, the precise characterization of a compound's physicochemical properties is paramount. Among these, solubility stands out as a fundamental determinant of a substance's utility and efficacy. This guide provides a comprehensive exploration of the solubility of 3-Chlorophenyl Methyl Sulfone, a versatile intermediate compound.[1] While direct, publicly available solubility data for this specific isomer is limited, this document synthesizes foundational principles, proven experimental methodologies, and data from analogous structures to provide a robust framework for the scientific professional. Our objective is to equip researchers with the necessary knowledge to both predict and empirically determine the solubility of this compound, thereby facilitating its application in novel research and development endeavors.

The Molecule in Focus: this compound

This compound belongs to the class of organosulfur compounds known as sulfones. These compounds are characterized by a sulfonyl functional group, where a sulfur atom is double-bonded to two oxygen atoms and single-bonded to two carbon atoms.[2] This structural motif imparts a high degree of polarity and chemical stability.[1] The presence of the chlorine atom on the phenyl ring further influences its electronic properties and potential for intermolecular interactions.[3]

While detailed applications of the 3-chloro isomer are not extensively documented, the broader family of chlorophenyl sulfones and methyl sulfones are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][4] For instance, the methyl sulfone group is a key pharmacophore in a number of approved drugs.[5][6] Given these applications, a thorough understanding of the solubility of this compound is crucial for its effective use in synthetic chemistry and formulation science.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₂S | [1] |

| Molecular Weight | 190.65 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 90-98 °C | [1] |

| CAS Number | 98-57-7 (for the 4-chloro isomer) | [1] |

Theoretical Principles of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. A more nuanced understanding requires consideration of the intermolecular forces at play between the solute (this compound) and the solvent.

The key factors governing solubility include:

-

Polarity: The sulfone group is highly polar, making the molecule overall polar. Therefore, it is expected to have better solubility in polar solvents.

-

Hydrogen Bonding: this compound does not possess hydrogen bond donating capabilities, but the oxygen atoms of the sulfone group can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) may exhibit enhanced solubility.

-

Van der Waals Forces: These forces are present in all molecule-solvent interactions and will contribute to the overall solubility.

-

Crystalline Structure: For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy released upon solvation. A higher melting point often suggests a more stable crystal lattice, which can lead to lower solubility.

Predictive Models for Solubility

While empirical determination remains the gold standard, various thermodynamic models can be employed to correlate and predict solubility data. These models are particularly useful for understanding the temperature dependence of solubility. Commonly used models for sulfone compounds include:

-

The Modified Apelblat Equation: An empirical model that relates solubility to temperature.

-

The van't Hoff Equation: A thermodynamic model that describes the temperature dependence of the equilibrium constant (in this case, the dissolution process).

-

Wilson and NRTL Models: These are activity coefficient models that can be used to describe the non-ideal behavior of solutions.[7]

Accurate prediction of solubility remains a significant challenge in computational chemistry, with machine learning models showing promise but also facing limitations.[8][9]

Experimental Determination of Solubility

A precise and reproducible experimental protocol is essential for obtaining reliable solubility data. The isothermal dissolution equilibrium method is a widely accepted technique for determining the solubility of solid compounds in organic solvents.[7][10]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Protocol: Isothermal Dissolution Equilibrium Method

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker bath

-

Calibrated thermometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature.

-

Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Dilute the filtered sample to a suitable concentration with the mobile phase of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.[11] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility (S) can be expressed in various units, such as g/100 mL or mol/L, and is calculated using the following formula:

S ( g/100 mL) = (Concentration from HPLC (g/mL) × Dilution Factor × Volume of flask (mL) / Initial volume of supernatant (mL)) × 100

-

Analytical Considerations

The choice of analytical technique is critical for accurate quantification. High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the analysis of sulfones.[7][12] For enhanced sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[11][13]

Solubility Data of an Analogous Compound: 4-Chlorophenyl Phenyl Sulfone

| Solvent | Solubility ( g/100 mL) at 20 °C |

| Acetone | 74.4 |

| Benzene | 44.4 |

| Dioxane | 65.6 |

| Hexane | 0.4 |

| Isopropanol | 21.0 |

Disclaimer: This data is for 4-Chlorophenyl phenyl sulfone and should be used as an estimation for this compound. The difference in the position of the chlorine atom and the presence of a methyl group instead of a phenyl group will influence the solubility. It is imperative that experimental verification is performed for the target compound.

Interpreting the Analogous Data

The data for 4-Chlorophenyl phenyl sulfone aligns with theoretical principles:

-

High solubility in polar aprotic solvents: Acetone and dioxane, both polar aprotic solvents, are excellent solvents for this compound.

-

Good solubility in a non-polar aromatic solvent: The solubility in benzene is significant, likely due to favorable pi-pi stacking interactions between the aromatic rings of the solute and solvent.

-

Moderate solubility in a polar protic solvent: Isopropanol, a polar protic solvent, shows good solvating power, likely due to hydrogen bonding with the sulfone's oxygen atoms.

-

Poor solubility in a non-polar aliphatic solvent: The very low solubility in hexane highlights the importance of polarity matching.

Based on this, it is reasonable to hypothesize that this compound will exhibit a similar solubility profile, with good solubility in polar aprotic and aromatic solvents, and lower solubility in non-polar aliphatic solvents.

Factors Influencing Solubility

Several factors can significantly impact the solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with increasing temperature. This relationship is endothermic for the dissolution process.[7][10]

-

Solvent Composition: In mixed solvent systems, the solubility can be non-linear with respect to the solvent composition. This is a critical consideration in crystallization and formulation studies.[10]

-

Presence of Impurities: Impurities can either increase or decrease the apparent solubility of a compound.

-

pH (in aqueous systems): While this guide focuses on organic solvents, it is worth noting that in aqueous systems, the pH would not significantly affect the solubility of the neutral this compound molecule.

Molecular Interactions Influencing Solubility

The following diagram illustrates the types of intermolecular forces that govern the dissolution of this compound in different types of organic solvents.

Caption: Intermolecular forces in solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While direct experimental data is sparse, a robust understanding can be built upon theoretical principles, data from analogous compounds, and well-established experimental methodologies. For researchers and professionals in drug development and chemical synthesis, a thorough and accurate determination of solubility is a critical first step in harnessing the full potential of this versatile compound. The protocols and insights provided herein are intended to serve as a valuable resource for these endeavors.

References

-

Solubility Measurement and Modeling of 4,4′-Dihydroxydiphenyl Sulfone in Nine Organic Solvents from T = (278.15 to 313.15) K and Thermodynamic Property of Dissolution. (2025). ResearchGate. [Link]

-

Solubility Determination and Modeling for 4,4′-Dihydroxydiphenyl Sulfone in Mixed Solvents of (Acetone, Ethyl Acetate, or Acetonitrile) + Methanol and Acetone + Ethanol from (278.15 to 313.15) K. (2025). ResearchGate. [Link]

-

Solubility of diphenyl sulfone in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon the general solvation model. (n.d.). Canadian Science Publishing. [Link]

-

A Thermodynamic Model for the Solubility of SO 2 in Multi-Ion Electrolyte Solutions and Its Applications. (n.d.). MDPI. [Link]

-

3-Nitro-4-chlorophenyl methyl sulfone. (n.d.). Chemsrc. [Link]

-

Will we ever be able to accurately predict solubility?. (2024). PMC - NIH. [Link]

-

ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. (n.d.). YMER. [Link]

-

Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv. [Link]

-

Analysis of Sulfonated. (n.d.). Scribd. [Link]

-

Synthesis and biological properties of aryl methyl sulfones. (2018). PubMed. [Link]

-

Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats. (1985). PubMed. [Link]

- Solubility of Organic Compounds. (2023). Unknown Source.

-

A Model for Predicting Sulfur Solubility Based on Thermodynamic Model. (2025). ResearchGate. [Link]

-

HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. (2011). Walsh Medical Media. [Link]

-

Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. (1966). PubMed. [Link]

-

Sulfolane. (n.d.). Wikipedia. [Link]

-

Role of 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by 1,2,4-trichlorobenzene in rats. (1993). PubMed. [Link]

-

A New Reagent to Access Methyl Sulfones. (n.d.). ChemRxiv. [Link]

- Preparation method of phenyl methyl sulphone derivatives. (n.d.).

-

A reagent to access methyl sulfones. (2025). PMC - NIH. [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (n.d.). PMC - NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Sulfolane - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Will we ever be able to accurately predict solubility? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. ymerdigital.com [ymerdigital.com]

- 12. scribd.com [scribd.com]

- 13. benchchem.com [benchchem.com]

- 14. 4-氯二苯砜 ≥97% | Sigma-Aldrich [sigmaaldrich.cn]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chlorophenyl Methyl Sulfone

This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of 3-Chlorophenyl Methyl Sulfone, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its structural elucidation through a combination of experimental and computational methodologies.

Introduction: The Significance of Aryl Sulfones

Aryl sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group attached to two aromatic rings. The presence of the sulfonyl group, a potent electron-wiedthdrawing moiety, imparts unique physicochemical properties to these molecules, including high thermal stability and specific intermolecular interactions. These characteristics make them valuable scaffolds in the design of therapeutic agents and advanced materials. The precise three-dimensional arrangement of the atoms, or conformation, of aryl sulfones dictates their biological activity and material properties. Therefore, a thorough understanding of the molecular structure and conformational preferences of substituted aryl sulfones, such as this compound, is paramount for its effective application.

Molecular Structure Elucidation: A Multi-faceted Approach

The determination of the molecular structure of this compound necessitates a synergistic approach, integrating spectroscopic analysis and computational modeling to provide a holistic understanding of its solid-state and solution-phase conformations.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR provide critical information about the connectivity and electronic environment of the hydrogen and carbon atoms, respectively.

¹³C NMR Spectrum: The ¹³C NMR spectrum of this compound displays distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the sulfonyl group and the chlorine atom.[1]

Infrared (IR) Spectroscopy:

IR spectroscopy measures the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically appearing in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. Additional characteristic peaks for the C-S bond, aromatic C-H bonds, and the C-Cl bond are also observed.[1]

Mass Spectrometry (MS):

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern. The mass spectrum of this compound shows a distinct molecular ion peak, as well as fragment ions corresponding to the loss of the methyl and sulfonyl groups.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45° pulse width, a 2-second relaxation delay, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol:

-

Sample Preparation (KBr Pellet Method): Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Conformational Analysis: A Computational Perspective

In the absence of a definitive experimental structure from X-ray crystallography for this compound, computational modeling provides invaluable insights into its preferred three-dimensional arrangement. Density Functional Theory (DFT) is a robust quantum mechanical method for predicting molecular geometries, energies, and other electronic properties.

Computational Methodology

Geometry Optimization:

The initial molecular geometry of this compound can be constructed using standard bond lengths and angles, with the crystal structure of the closely related 4-Chlorophenyl Methyl Sulfone serving as a valuable template. This initial structure is then optimized using DFT calculations, for instance, with the B3LYP functional and a 6-311G(d,p) basis set, as implemented in software packages like Gaussian.[2][3][4] This process systematically adjusts the atomic coordinates to find the lowest energy conformation of the molecule.

Workflow for Computational Analysis:

Caption: Computational workflow for the structural and conformational analysis of this compound.

Predicted Conformation

The key conformational flexibility in this compound arises from the rotation around the C(aryl)-S bond. DFT calculations can be employed to map the potential energy surface as a function of the dihedral angle defined by the Cl-C-S-C(methyl) atoms. This analysis reveals the energetically most favorable conformation(s). It is anticipated that the lowest energy conformation will exhibit a staggered arrangement of the methyl group and the phenyl ring relative to the sulfonyl oxygens to minimize steric hindrance. The precise orientation of the chlorophenyl ring will be influenced by a balance of steric and electronic factors.

Data Summary

| Parameter | Value/Description | Source |

| Molecular Formula | C₇H₇ClO₂S | SpectraBase[1] |

| Molecular Weight | 190.65 g/mol | SpectraBase[1] |

| ¹³C NMR | Spectra available | SpectraBase[1] |

| IR Spectroscopy | Spectra available | SpectraBase[1] |

| Mass Spectrometry | Spectra available | SpectraBase[1] |

Conclusion

The molecular structure and conformation of this compound have been comprehensively investigated through a combination of experimental spectroscopic techniques and theoretical calculations. While NMR, IR, and mass spectrometry confirm the molecular connectivity and provide characteristic spectral fingerprints, computational modeling, specifically DFT, offers a detailed picture of its three-dimensional structure and conformational preferences. The insights gained from this integrated approach are crucial for understanding the structure-property relationships of this important aryl sulfone and will guide its future applications in drug discovery and materials science. The absence of an experimental crystal structure for the 3-chloro isomer underscores the predictive power and necessity of computational chemistry in modern chemical research.

References

-

SpectraBase. This compound. Retrieved from [Link]

-

Gaussian, Inc. Gaussian 16. Retrieved from [Link]

- Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Pople, J. A. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

- Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—consistent molecular orbital methods. XII. Further extensions of Gaussian—type basis sets for use in molecular orbital studies of organic molecules. The Journal of Chemical Physics, 56(5), 2257-2261.

Sources

The Genesis and Evolution of Aryl Sulfones: A Technical Guide for the Modern Researcher

Introduction

The aryl sulfone functional group, a seemingly simple structural motif featuring a sulfonyl group bonded to two aryl groups, has proven to be a cornerstone in the development of advanced materials and life-saving therapeutics. Its journey from a laboratory curiosity to a critical component in diverse scientific fields is a testament to the blend of serendipitous discovery and rational design that drives scientific progress. This in-depth guide provides a technical exploration of the discovery and history of aryl sulfones, offering insights into their synthesis, the evolution of their applications, and the underlying scientific principles that govern their utility. For researchers and professionals in drug development and materials science, understanding the historical context and the scientific evolution of this functional group is paramount to unlocking its future potential.

Part 1: The Dawn of the Aryl Sulfone Era: From Dyes to Drugs

The story of aryl sulfones begins not in the realm of medicine or materials, but in the burgeoning field of synthetic organic chemistry in the early 20th century, a time when the German chemical industry was a global powerhouse.

The Serendipitous Synthesis of Dapsone

In 1908, two chemists at the University of Freiburg, Eric Fromm and J. Wittmann, reported the synthesis of a novel compound: 4,4'-diaminodiphenyl sulfone, which would later come to be known as dapsone.[1][2] Their work, published in a chemical journal, was an academic exercise, a contribution to the growing body of knowledge in organic synthesis.[1] Fromm and Wittmann saw potential applications for their new molecule in the thriving German dye industry, but they did not pursue a patent, nor did they investigate its biological properties.[1] For nearly three decades, the therapeutic potential of this simple aryl sulfone lay dormant, a footnote in the chemical literature.

The Sulfa Drug Revolution and the Awakening of Dapsone's Potential

The 1930s witnessed a paradigm shift in medicine with the discovery of the antibacterial properties of sulfonamide-containing compounds, famously initiated by Gerhard Domagk's work on Prontosil. This discovery, which earned Domagk a Nobel Prize, spurred a global search for other sulfur-containing compounds with therapeutic potential.[3] It was in this fertile scientific environment that dapsone was rediscovered. In 1937, independent research by Ernest Fourneau in France and Gladwin Buttle in the United Kingdom revealed the potent antibacterial activity of dapsone.[3][4] Buttle's animal studies demonstrated that dapsone was significantly more potent than the early sulfonamides.[1]

However, this enhanced potency came at a cost. Early animal trials revealed significant hematological side effects, including anemia and methemoglobinemia, which initially tempered enthusiasm for its use in humans.[1] Despite these challenges, the discovery of dapsone's antimicrobial activity marked a pivotal moment, establishing the aryl sulfone moiety as a pharmacologically important scaffold.

Part 2: The Evolution of Aryl Sulfone Synthesis: From Classical Methods to Modern Innovations

The journey from the initial synthesis of dapsone to the diverse array of modern aryl sulfones has been marked by a continuous evolution in synthetic methodologies. Early methods were often harsh and limited in scope, while contemporary techniques offer greater efficiency, versatility, and functional group tolerance.

Foundational Synthetic Strategies

The earliest and most fundamental methods for the synthesis of aryl sulfones relied on two primary approaches:

-

Oxidation of Sulfides and Sulfoxides: This straightforward method involves the oxidation of a pre-formed diaryl sulfide or sulfoxide to the corresponding sulfone.[5] While conceptually simple, this approach requires the initial synthesis of the sulfide, which can present its own challenges.

-

Friedel-Crafts Sulfonylation: This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with a sulfonyl halide or sulfonic acid anhydride in the presence of a Lewis acid catalyst.[5] The synthesis of diphenyl sulfone, for instance, can be achieved through the sulfonation of benzene with sulfuric acid and oleum, with benzenesulfonic acid as an intermediate.[6]

These foundational methods, while historically significant, often suffer from limitations such as harsh reaction conditions, the use of stoichiometric amounts of strong acids, and limited substrate scope.

Modern Synthetic Methodologies: A Paradigm of Efficiency and Versatility

The latter half of the 20th century and the dawn of the 21st century have witnessed a revolution in synthetic organic chemistry, with the development of powerful transition-metal-catalyzed cross-coupling reactions. These innovations have had a profound impact on the synthesis of aryl sulfones, offering milder conditions, broader substrate scope, and greater functional group compatibility.

Key modern approaches include:

-

Palladium-Catalyzed Cross-Coupling Reactions: The palladium-catalyzed coupling of aryl halides or triflates with sulfinic acid salts has become a cornerstone of modern aryl sulfone synthesis.[7] The use of specialized ligands, such as Xantphos, has been crucial for the success of these reactions.[7]

-

Copper-Catalyzed Cross-Coupling Reactions: Copper-catalyzed methods provide a cost-effective alternative to palladium. The coupling of arylboronic acids with sulfinic acid salts, often in the presence of an ionic liquid for catalyst recycling, has proven to be a mild and efficient route to diaryl and alkylaryl sulfones.[7]

-

Transition-Metal-Free Approaches: Recognizing the cost and potential toxicity of transition metals, researchers have developed innovative metal-free methods. One such approach involves the reaction of arynes with sulfinic acids or their salts, providing a mild and high-yielding pathway to a diverse range of aryl sulfones.[8]

The continuous development of these and other novel synthetic strategies underscores the enduring importance of the aryl sulfone moiety in contemporary chemical research.

Part 3: Aryl Sulfones in Medicinal Chemistry: A Legacy of Therapeutic Impact

The initial discovery of dapsone's antibacterial properties was just the beginning of the long and fruitful relationship between aryl sulfones and medicinal chemistry. The unique electronic and structural properties of the aryl sulfone group have made it a privileged scaffold in the design of a wide range of therapeutic agents.

Dapsone: The Archetypal Aryl Sulfone Drug

Dapsone's journey from a potential dye component to a cornerstone of leprosy treatment is a compelling narrative in drug development.[2][3] Its primary mechanism of action as an antibacterial agent is the inhibition of folic acid synthesis in bacteria, a pathway essential for their survival.[3]

Experimental Protocol: Illustrative Synthesis of Diphenyl Sulfone

This protocol provides a general method for the synthesis of diphenyl sulfone via a Friedel-Crafts reaction.

Materials:

-

Benzenesulfonyl chloride

-

Benzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve benzenesulfonyl chloride (1 equivalent) in dry DCM.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add anhydrous aluminum chloride (1.1 equivalents) portion-wise to the stirred solution.

-

To this mixture, add benzene (1.2 equivalents) dropwise via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure diphenyl sulfone.

Beyond its antibacterial effects, dapsone also exhibits potent anti-inflammatory and immunomodulatory properties.[4] It achieves this by inhibiting the myeloperoxidase-H₂O₂-halide system in neutrophils, thereby reducing the production of hypochlorous acid, a potent inflammatory oxidant.[3] This dual mechanism of action has led to its use in a variety of dermatological conditions, including dermatitis herpetiformis.[3][4]

Caption: Dual mechanism of action of Dapsone.

The Expanding Pharmacopeia of Aryl Sulfones

The success of dapsone paved the way for the exploration of other aryl sulfone-containing molecules as therapeutic agents. The sulfone group is now a common feature in a variety of drugs targeting a wide range of diseases.[9] Its ability to act as a rigid linker, a hydrogen bond acceptor, and a modulator of electronic properties makes it a versatile tool for medicinal chemists.

| Drug Class | Example | Therapeutic Application |

| Antibacterials | Dapsone | Leprosy, Dermatitis herpetiformis |

| Antivirals | Amprenavir | HIV/AIDS |

| Anticancer Agents | Bicalutamide | Prostate Cancer |

| Anti-inflammatory | Rofecoxib (Vioxx) | Arthritis and Pain (withdrawn) |

| Antimigraine | Eletriptan | Migraine |

This table illustrates the broad therapeutic reach of aryl sulfone-containing drugs, highlighting the enduring legacy of this functional group in modern medicine.

Part 4: Aryl Sulfones in Materials Science: The Rise of High-Performance Polymers

While the medicinal applications of aryl sulfones were being realized, a parallel revolution was taking place in the world of materials science. The incorporation of the aryl sulfone moiety into polymer backbones led to the development of a new class of high-performance thermoplastics with exceptional properties.

The Birth of Polysulfones

The 1960s marked the introduction of polysulfones, a family of amorphous thermoplastics renowned for their high-temperature stability, mechanical strength, and chemical resistance.[10][11] Union Carbide was a pioneer in this field, introducing the first commercial polysulfone in 1965.[10] These polymers are characterized by the presence of an aryl-SO₂-aryl subunit in their repeating unit.[12]

The synthesis of the simplest polysulfone, poly(phenylene sulfone), was reported as early as 1960 and was achieved through a Friedel-Crafts reaction of benzenesulfonyl chloride.[12] However, the high melting point of this material made it difficult to process.[12] The breakthrough came with the development of polyethersulfones (PES) and other modified polysulfones, which incorporated ether linkages to improve processability while retaining the desirable properties conferred by the sulfone group.[12]

Contemporary production methods for polysulfones typically involve a nucleophilic aromatic substitution polycondensation reaction between a diphenoxide and a bis(4-chlorophenyl)sulfone or bis(4-fluorophenyl)sulfone.[12]

Caption: General repeating units of common polysulfones.

Properties and Applications of Polysulfones

Polysulfones exhibit a unique combination of properties that make them suitable for demanding applications:

-

High Thermal Stability: They can be used over a wide temperature range, from -100°C to over 200°C.[12]

-

Mechanical Toughness: They are rigid, strong, and resistant to creep.[11]

-

Chemical Resistance: They are resistant to hydrolysis by aqueous and alkaline media, as well as many mineral acids and hydrocarbon oils.[12]

-

Transparency: Many grades of polysulfone are transparent.

These properties have led to their widespread use in a variety of fields:

-

Medical Devices: Their high hydrolysis stability allows for repeated sterilization by autoclaving, making them ideal for medical and laboratory equipment.[10] Polysulfone membranes are also used in hemodialysis.[13]

-

Electronics and Electrical Engineering: Their excellent electrical insulating properties and high-temperature resistance make them suitable for connectors, circuit boards, and other electronic components.

-

Automotive and Aerospace: They are used in applications where a combination of high strength, thermal stability, and chemical resistance is required.

-

Food Service Industry: Their resistance to hot water and detergents makes them suitable for use in commercial kitchenware and food processing equipment.[10]

-

Membranes for Separation Processes: Polysulfones are used to manufacture membranes for water purification, gas separation, and other filtration applications.[10]

The development of polysulfones represents a landmark achievement in polymer chemistry, and the aryl sulfone group remains a critical component in the design of advanced materials for the 21st century.

Conclusion

The history of aryl sulfones is a compelling illustration of how a single chemical entity can have a profound and lasting impact on multiple scientific disciplines. From the initial, unassuming synthesis of dapsone to the development of life-saving drugs and high-performance polymers, the aryl sulfone moiety has consistently proven its versatility and utility. For the modern researcher, this history offers not only a fascinating narrative but also a wealth of foundational knowledge. Understanding the evolution of synthetic methodologies, the structure-activity relationships that govern their biological effects, and the structure-property correlations that define their material characteristics is essential for driving future innovation. The legacy of the aryl sulfone is a testament to the power of fundamental chemical research to shape the world we live in, and its story is far from over.

References

-

A Short History of Dapsone, or an Alternative Model of Drug Development. Oxford Academic. [Link]

-

Dapsone. Wikipedia. [Link]

-

Dapsone in dermatology and beyond. PubMed Central. [Link]

-

A Short History of Dapsone, or an Alternative Model of Drug Development. ResearchGate. [Link]

-

A short history of dapsone, or an alternative model of drug development. PubMed. [Link]

-

Polysulfone. Wikipedia. [Link]

-

Polysulfone. YouTube. [Link]

-

Diphenyl sulfone. Wikipedia. [Link]

-

Polysulfone. Britannica. [Link]

-

Synthesis of Aryl Sulfones. ResearchGate. [Link]

-

Synthesis of aryl sulfones. The Journal of Organic Chemistry. [Link]

-

Polysulfone: the development of a membrane for convective therapies. PubMed. [Link]

-

Aryl sulfone synthesis by C-S coupling reactions. Organic Chemistry Portal. [Link]

-

Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. PubMed Central. [Link]

-

Polysulfone. Slideshare. [Link]

- Process for producing diphenyl sulfone compound.

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PubMed Central. [Link]

-

The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]

- A process for the synthesis of aryl sulfones.

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. SciSpace. [Link]

-

Sulfone. Wikipedia. [Link]

- High purity diphenyl sulfone, preparation and use thereof for the preparation of a poly(aryletherketone).

-

HIGH PURITY DIPHENYL SULFONE, PREPARATION AND USE THEREOF FOR THE PREPARATION OF A POLY(ARYLETHERKETONE). EPO. [Link]

-

Several aryl sulfones used as drugs. ResearchGate. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Dapsone - Wikipedia [en.wikipedia.org]

- 4. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfone - Wikipedia [en.wikipedia.org]

- 6. Diphenyl sulfone - Wikipedia [en.wikipedia.org]

- 7. Aryl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 8. WO2015087352A1 - A process for the synthesis of aryl sulfones - Google Patents [patents.google.com]

- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Polysulfone | Thermoplastic, High-Temperature, Heat-Resistant | Britannica [britannica.com]

- 12. Polysulfone - Wikipedia [en.wikipedia.org]

- 13. Polysulfone: the development of a membrane for convective therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Scientific Imperative for Computational Analysis

An In-Depth Technical Guide to Quantum Chemical Calculations for 3-Chlorophenyl Methyl Sulfone

This guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound. It is designed for researchers, scientists, and professionals in drug development and materials science who wish to leverage computational chemistry to understand the structural, electronic, and reactive properties of this molecule. The methodologies outlined herein are grounded in established theoretical principles and are designed to ensure scientific rigor and reproducibility.

This compound is a member of the aryl sulfone family, a class of compounds recognized for its significance in medicinal chemistry and materials science.[1][2] The sulfonyl group (–SO₂–) is a key structural motif in numerous pharmaceuticals due to its ability to act as a potent hydrogen bond acceptor and its metabolic stability.[3][4] The presence of a substituted phenyl ring introduces complex electronic effects that dictate the molecule's reactivity, intermolecular interactions, and overall biological activity.

Understanding these properties at a sub-atomic level is paramount for rational drug design and the development of novel materials. While experimental techniques provide invaluable macroscopic data, quantum chemical calculations offer a powerful, complementary approach. By solving approximations of the Schrödinger equation, we can derive detailed insights into molecular geometry, vibrational frequencies, and electronic properties such as orbital energies and charge distribution. This in silico approach allows for the prediction of chemical behavior, saving significant time and resources in the laboratory.

This guide will detail the application of Density Functional Theory (DFT), a robust and widely-used computational method, to elucidate the characteristics of this compound. We will explore not just the "how" but, more importantly, the "why" behind each computational step, from method selection to the interpretation of complex datasets.

Foundational Concepts: Density Functional Theory (DFT)

The core of our investigation relies on Density Functional Theory (DFT). Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach offers a favorable balance between computational cost and accuracy, making it ideal for studying molecules of this size. A key component of DFT is the exchange-correlation functional, which approximates the complex many-body electronic interactions. For our purposes, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is an excellent choice. It incorporates both Hartree-Fock exchange and DFT exchange-correlation terms, providing reliable results for a wide range of organic molecules.[5][6]

The Computational Workflow: A Validated Protocol

A successful computational study hinges on a well-defined and logical workflow. Each step builds upon the last, ensuring that the final results are both accurate and meaningful. The protocol described below is a self-validating system designed for scientific integrity.

Diagram: Computational Workflow

Sources

An In-depth Technical Guide to the Toxicological Profile of 3-Chlorophenyl Methyl Sulfone

Foreword: Navigating Data Gaps with Scientific Rationale

The following technical guide provides a comprehensive toxicological profile of 3-Chlorophenyl Methyl Sulfone. It is critical to inform the reader that, at the time of this writing, publicly available toxicological data for this specific isomer are limited. Consequently, this document has been constructed through a rigorous process of scientific analogy, leveraging extensive data from structurally related chlorophenyl sulfones and their precursors. This approach allows us to project a scientifically grounded, predictive toxicological profile, while also outlining a clear, targeted experimental strategy to definitively characterize the properties of this compound. Every effort has been made to ground the discussion in established toxicological principles and data from closely related analogues to ensure the highest degree of scientific integrity.

Introduction and Physicochemical Properties

This compound belongs to the class of aryl sulfones, characterized by a sulfonyl group connected to two aromatic rings. One of these is a chlorophenyl group, and for the purposes of this guide, we focus on the meta-substituted (3-chloro) isomer. Aryl sulfones are of interest in drug development and materials science due to their chemical stability and specific biological activities. Understanding their toxicological profile is paramount for risk assessment and safe application.

1.1 Physicochemical Data Summary

| Property | Value (for 4-Chlorophenyl Methyl Sulfone) | Reference |

| Molecular Formula | C₇H₇ClO₂S | [1] |

| Molecular Weight | 190.65 g/mol | [1] |

| Melting Point | 90-98 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Solubility | Soluble in organic solvents | [1] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicokinetic profile of this compound is predicted based on studies of related chlorobenzenes and other aryl sulfones.

2.1 Absorption and Distribution Chlorinated aromatic compounds are generally well-absorbed orally and can be distributed to various tissues. Following absorption, methylsulfonyl metabolites of polychlorinated biphenyls (PCBs) and p,p'-DDE have been found to accumulate in human tissues, with the highest concentrations observed in the liver, followed by the lung, adipose tissue, and brain[2]. This suggests that this compound, if formed metabolically or absorbed directly, would likely distribute to these tissues.

2.2 Metabolism The metabolism of chlorobenzenes is a key pathway to the formation of chlorophenyl methyl sulfones. For instance, m-dichlorobenzene is metabolized to 3,5-dichlorophenyl methyl sulfone[3], and 1,2,4-trichlorobenzene is converted to 2,3,5-trichlorophenyl methyl sulfone[4]. This metabolic process can involve the intestinal microflora[4]. The initial step often involves oxidation of the parent chlorobenzene, followed by conjugation and further processing to the methyl sulfone derivative. The oxidation of a related compound, 4-chlorophenyl methyl sulfide, to its sulfone analog has been demonstrated in cattle and sheep[5][6].

Metabolic Pathway of a Related Chlorobenzene

Caption: A tiered workflow for the in vitro toxicological evaluation of this compound.

4.1.1 Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

-

Cell Line: Human hepatoma cell line (e.g., HepG2).

-

Protocol:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 1000 µM) and a vehicle control for 24 or 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value. [7] 4.1.2 Bacterial Reverse Mutation Test (Ames Test)

-

-

Objective: To assess the mutagenic potential of this compound.

-

Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

-

Protocol (Plate Incorporation Method):

-

Prepare various concentrations of this compound.

-

In a test tube, mix the test compound, the bacterial culture, and either S9 mix or a buffer.

-

Add molten top agar and pour the mixture onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies and compare it to the negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result. [8] 4.2 In Vivo Toxicology If in vitro results indicate potential toxicity, targeted in vivo studies should be conducted in accordance with international guidelines.

-

4.2.1 Acute Oral Toxicity (OECD 423)

-

Objective: To determine the acute oral toxicity of this compound.

-

Species: Rat (one sex, typically female).

-

Protocol:

-

Administer a starting dose of this compound to a group of three rats.

-

Observe the animals for mortality and clinical signs of toxicity for up to 14 days.

-

Depending on the outcome, dose a new group of animals at a lower or higher dose until the lethal dose range is identified. [9] 4.2.2 Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

-

-

Objective: To evaluate the sub-acute toxicity of this compound after repeated oral administration.

-

Species: Rat.

-

Protocol:

-

Administer this compound daily by gavage for 28 days at three dose levels to groups of rats (5 per sex per group).

-

Include a control group receiving the vehicle only.

-

Monitor clinical signs, body weight, and food consumption throughout the study.

-

At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Conduct a full necropsy and histopathological examination of major organs, with a particular focus on the liver. [9]

-

Conclusion

The toxicological profile of this compound, while not directly established, can be inferred from the extensive data available for structurally similar compounds. The primary target organ is expected to be the liver, with potential for the induction of metabolic enzymes. The genotoxic and carcinogenic potential is predicted to be low. However, potential endocrine-disrupting and reproductive effects represent significant data gaps that require experimental investigation. The proposed tiered testing strategy, combining in vitro and in vivo methods, provides a clear path forward for the comprehensive toxicological characterization of this compound, ensuring a robust assessment of its safety for researchers, scientists, and drug development professionals.

References

- National Toxicology Program. (2002). Toxicology and carcinogenesis studies of p,p'-dichlorophenyl sulfone (CAS No. 80-07-9) in F344/N rats and B6C3F1 mice (feed studies). National Toxicology Program technical report series, (501), 1–252.

- Kimura, R., Kawai, M., Sato, M., Aimoto, T., & Murata, T. (1985). Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats. Toxicology and Applied Pharmacology, 78(2), 300–309.

- Abdo, K. M., & Eustis, S. L. (1994). Toxicology and carcinogenesis studies of p,p'-dichlorodiphenyl sulfone in rats and mice. Food and Chemical Toxicology, 32(7), 645–651.

- Thake, D. C., Mays, D., Leber, P., Metcalf, D., & Bavda, L. (1979). Mammalian Toxicological Evaluation of p-Chlorophenyl Methyl Sulfide, p-Chlorophenyl Methyl Sulfoxide, and p-Chlorophenyl Methyl Sulfone. DTIC.

- Letcher, R. J., van der Burg, B., Brouwer, A., Murk, A. J., & van den Berg, M. (2002). In Vitro Antiestrogenic Effects of Aryl Methyl Sulfone Metabolites of Polychlorinated Biphenyls and 2,2-Bis(4-chlorophenyl)-1,1-dichloroethene on 17β-Estradiol-Induced Gene Expression in Several Bioassay Systems. Toxicological Sciences, 69(2), 356–368.

- Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Trichlorobenzene.

- BenchChem. (n.d.). Application Notes and Protocols for In Vitro Studies of Demeton-o sulfone.

- Nuvisan. (n.d.). In vitro toxicology.

- Oehler, D. D., & Ivie, G. W. (1983). Metabolism of 4-chlorophenyl methyl sulfide and its sulfone analog in cattle and sheep.

- Wang, C., Li, W., Wang, Y., Zhang, R., Zhang, J., Xie, J., & Xu, H. (2024). Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes. Archives of Toxicology, 98(3), 941–953.

- Wang, C., Li, W., Wang, Y., Zhang, R., Zhang, J., Xie, J., & Xu, H. (2024). Divinyl sulfone, an oxidative metabolite of sulfur mustard, induces caspase-independent pyroptosis in hepatocytes. Archives of Toxicology, 98(3), 941–953.

- Kimura, R., Saito, K., Sato, M., Suemori, S., & Murata, T. (1987). Role of 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by 1,2,4-trichlorobenzene in rats. Toxicology and Applied Pharmacology, 89(1), 93–102.

- Battelle Columbus Labs. (1979). AD-AO82 824. DTIC.

- Syngene. (n.d.). Acute, Sub-Chronic And Chronic Toxicity Studies.

- Chu, S., Covaci, A., Jacobs, W., Haraguchi, K., & Schepens, P. (2003). Distribution of methyl sulfone metabolites of polychlorinated biphenyls and p,p'-DDE in human tissues. Environmental Health Perspectives, 111(9), 1222–1228.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: (6-((4-Chlorophenyl)sulfanyl)-2-phenyl-4-pyrimidinyl)methyl methyl sulfone.

- Thermo Fisher Scientific. (2024). Safety Data Sheet: 4-Chlorophenyl methyl sulfone.

- Chemsrc. (n.d.). 3-Nitro-4-chlorophenyl methyl sulfone.

- Oehler, D. D., & Ivie, G. W. (1983). Metabolism of 4-chlorophenyl methyl sulfide and its sulfone analog in cattle and sheep.

- SGS. (n.d.). In Vitro Toxicology Testing Services.

- ECHEMI. (n.d.).

- Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.

- Cohen, A., Crozet, M. D., Rathelot, P., Azas, N., & Vanelle, P. (2012). Synthesis and promising in vitro antiproliferative activity of sulfones of a 5-nitrothiazole series. Molecules (Basel, Switzerland), 18(1), 97–113.

- Georganics. (2011). (3-CHLOROPHENYL)

- National Toxicology Program. (2002). TR-501: p,p'-Dichlorodiphenyl Sulfone (CASRN 80-07-9)

- Chem-Impex. (n.d.). 4-Chlorophenyl methyl sulfone.

- LGC Standards. (n.d.). 4-Chlorophenyl methylsulfone.

- Anibijuwon, I. I., & Agbaje, M. (2015). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. The Scientific World Journal, 2015, 462589.

- Hirose, A., Nishikawa, A., Kinae, N., & Hasegawa, R. (1999). 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX): toxicological properties and risk assessment in drinking water. Reviews on Environmental Health, 14(3), 103–120.

- Sigma-Aldrich. (n.d.). 4-Chlorophenyl phenyl sulfone.

- Zhang, T., Qin, X., Chen, Y., & Zhang, J. (2023). Advances in understanding the reproductive toxicity of endocrine-disrupting chemicals in women. Frontiers in Endocrinology, 14, 1243501.

- Ghazipura, M., McGowan, R., Arslan, A., & Hossain, T. (2017). Exposure to benzophenone-3 and reproductive toxicity: A systematic review of human and animal studies. Reproductive Toxicology, 73, 175–180.

- Foster, W. G., Desaulniers, D., Leingartner, K., Wade, M. G., Poon, R., & Chu, I. (1999). Reproductive effects of tris(4-chlorophenyl)

- Grifell, M., Carbó, M., Galindo, L., Pérez-Mañá, C., Papaseit, E., Fàbregas, P. R., ... & Pérez-Coy, D. (2024). Synthesis, Characterization, and Biological Effects of Chloro-Cathinones: Toxicity and Potential Neurological Impact. International Journal of Molecular Sciences, 25(8), 4209.

- PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.

- ChemicalBook. (2023). 3-[(4-CHLOROPHENYL)

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Distribution of methyl sulfone metabolites of polychlorinated biphenyls and p,p'-DDE in human tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of 3,5-dichlorophenyl methyl sulfone, a metabolite of m-dichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by m-dichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of 2,3,5-trichlorophenyl methyl sulfone, a metabolite of 1,2,4-trichlorobenzene, in the induction of hepatic microsomal drug-metabolizing enzymes by 1,2,4-trichlorobenzene in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of 4-chlorophenyl methyl sulfide and its sulfone analog in cattle and sheep | Semantic Scholar [semanticscholar.org]

- 6. Metabolism of 4-chlorophenyl methyl sulfide and its sulfone analog in cattle and sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. nuvisan.com [nuvisan.com]

- 9. Acute, Sub-Chronic And Chronic Toxicity Studies | Safety Assessment | Syngene [syngeneintl.com]

Methodological & Application

Application Notes and Protocols: The Use of 3-Chlorophenyl Methyl Sulfone in Agrochemical Synthesis

Abstract

This technical guide provides a comprehensive overview of the application of chlorophenyl methyl sulfones, with a specific focus on 3-Chlorophenyl Methyl Sulfone, as versatile intermediates in the synthesis of agrochemicals. While the 4-chloro isomer has more documented applications, this guide elucidates the chemical principles that make the 3-chloro isomer a valuable, albeit underexplored, building block for novel pesticide discovery. We will explore the established synthetic utility of the 4-chloro isomer, including a detailed protocol for its use. Subsequently, we will present a prospective analysis of this compound, detailing its potential reaction pathways and providing a theoretical protocol for its incorporation into a novel agrochemical scaffold. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors who are seeking to leverage the unique properties of substituted aryl sulfones in their synthetic programs.

Introduction: The Role of Aryl Sulfones in Bioactive Molecule Synthesis

Aryl sulfones are a class of organosulfur compounds characterized by a sulfonyl group directly attached to two aryl groups, or an aryl and an alkyl group. The sulfonyl group (–SO2–) is a strong electron-withdrawing group, a feature that profoundly influences the reactivity of the aromatic ring. This electronic property is pivotal in synthetic chemistry for several reasons:

-

Activation of the Aromatic Ring: The potent electron-withdrawing nature of the sulfonyl group activates the aryl ring towards nucleophilic aromatic substitution (SNA r). This is particularly effective when the sulfone is positioned ortho or para to a leaving group, such as a halogen, as it can stabilize the negatively charged Meisenheimer complex intermediate.[1][2]

-

Directing Group: In electrophilic aromatic substitution reactions, the sulfonyl group is a meta-directing deactivator.

-

Modification of the Methyl Group: The protons on the methyl group adjacent to the sulfonyl moiety are acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

-

Leaving Group Potential: Under certain conditions, the methyl sulfone group itself can act as a leaving group in nucleophilic substitution reactions.[3][4]

These characteristics make aryl methyl sulfones, including the chlorophenyl isomers, valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Phenyl methyl sulfone derivatives have been identified as a class of miticides, effective against mites and their eggs on crops like cotton, fruit trees, and vegetables.[5]

Established Applications: 4-Chlorophenyl Methyl Sulfone in Agrochemical Synthesis

The para-substituted isomer, 4-Chlorophenyl Methyl Sulfone, is a well-documented intermediate in the production of various agrochemicals.[6] Its utility stems from the para relationship between the activating sulfonyl group and the chlorine leaving group, which facilitates nucleophilic aromatic substitution reactions.

Synthesis of Miticide Precursors

A notable application of 4-Chlorophenyl Methyl Sulfone is in the synthesis of miticides. The following protocol is based on a patented method for the preparation of phenyl methyl sulfone derivatives.[5]

Experimental Protocol 1: Synthesis of 4-Chlorophenyl Methyl Sulfone

This protocol details the synthesis of 4-Chlorophenyl Methyl Sulfone from 4-chlorobenzene sulfonyl chloride, a common starting material.

Workflow for the Synthesis of 4-Chlorophenyl Methyl Sulfone

Caption: Workflow for the synthesis of 4-Chlorophenyl Methyl Sulfone.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity (per 0.1 mol scale) |

| 4-Chlorobenzene sulfonyl chloride | 98-60-2 | 211.07 | 21.1 g (0.1 mol) |

| Sodium Sulfite (anhydrous) | 7757-83-7 | 126.04 | 25.2 g (0.2 mol) |

| Sodium Bicarbonate | 144-55-8 | 84.01 | 16.8 g (0.2 mol) |

| Dimethyl sulfate | 77-78-1 | 126.13 | 18.9 g (0.15 mol) |

| Water (deionized) | 7732-18-5 | 18.02 | ~300 mL |

Procedure:

-

Reduction to Sulfinate:

-

To a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium sulfite (25.2 g), sodium bicarbonate (16.8 g), and 100 mL of water.

-

Heat the mixture to reflux with stirring until all solids dissolve.

-

In portions, carefully add 4-chlorobenzene sulfonyl chloride (21.0 g) to the refluxing solution.

-

Continue to reflux the mixture for 4 hours. The reaction progress can be monitored by TLC.

-

-

Methylation:

-

After the reduction is complete, cool the reaction mixture to 40 °C.

-

Using a dropping funnel, add dimethyl sulfate (18.9 g) dropwise, maintaining the internal temperature between 40-45 °C.

-

After the addition is complete, stir the mixture at this temperature for 2.5 hours.

-

Once the methylation is complete, heat the mixture to reflux for an additional 1 hour to destroy any unreacted dimethyl sulfate.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature.

-

Add 200 mL of water to the flask. A white solid should precipitate.

-

Collect the solid by vacuum filtration.

-

Wash the filter cake thoroughly with water.

-

Dry the product in a vacuum oven.

-

Expected Results:

-

Yield: Approximately 17.6 g (92.1%).

-

Appearance: White crystalline solid.

-

Melting Point: 98-99 °C (Literature: 98 °C).[5]

Prospective Applications of this compound

While direct citations for the use of this compound in the synthesis of commercial agrochemicals are scarce, its structure suggests significant potential as a synthon for novel active ingredients. The principles of its reactivity can be inferred from the well-understood chemistry of aryl sulfones.

Reactivity Considerations

The key difference between the 3-chloro and 4-chloro isomers lies in the position of the electron-withdrawing sulfonyl group relative to the chlorine leaving group. In the 4-chloro isomer, the sulfone group is para to the chlorine, which allows for resonance stabilization of the negative charge in the Meisenheimer intermediate during an SNAr reaction. This significantly accelerates the reaction.

In this compound, the sulfonyl group is meta to the chlorine. This positioning does not allow for direct resonance stabilization of the carbanionic intermediate. Therefore, nucleophilic aromatic substitution of the chlorine atom is expected to be significantly slower and require more forcing conditions (higher temperatures, stronger bases) compared to the 4-chloro isomer. However, for many synthetic applications, this level of reactivity is still sufficient and can be advantageous in preventing side reactions.

Hypothetical Application: Synthesis of a Novel Phenyl Ether Herbicide

Phenyl ether herbicides are a major class of agrochemicals that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO). A common structural motif is a substituted phenyl ether linkage. We propose a hypothetical synthesis of a novel phenyl ether herbicide analogue using this compound as a key building block.

Proposed Synthetic Pathway for a Phenyl Ether Herbicide Analogue

Caption: Proposed synthesis of a novel herbicide analogue via SNAr.

Theoretical Protocol 2: Synthesis of 3-((2-(Trifluoromethyl)pyridin-4-yl)oxy)phenyl)(methyl)sulfone

This protocol is a prospective guide for researchers and has not been experimentally validated. It is based on standard conditions for SNAr reactions.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Hypothetical Quantity |

| This compound | 10297-84-4 | 190.62 | 1.91 g (10 mmol) |

| 4-Hydroxy-2-(trifluoromethyl)pyridine | 1711-09-7 | 163.09 | 1.63 g (10 mmol) |

| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 2.07 g (15 mmol) |

| N,N-Dimethylformamide (DMF, anhydrous) | 68-12-2 | 73.09 | 50 mL |

Procedure:

-

Reaction Setup:

-

To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.91 g), 4-hydroxy-2-(trifluoromethyl)pyridine (1.63 g), and anhydrous potassium carbonate (2.07 g).

-

Add 50 mL of anhydrous DMF via syringe.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

-

Reaction:

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting materials. The reaction is anticipated to require several hours (e.g., 12-24 hours) due to the meta substitution pattern.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 200 mL of ice-water and stir for 30 minutes.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure phenyl ether product.

-

-

Characterization:

-

The structure of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

-

Synthesis of this compound

For researchers who wish to prepare the starting material, this compound can be synthesized from the commercially available 3-chlorobenzenesulfonyl chloride.

Synthesis of this compound

Caption: General pathway for the synthesis of this compound.